1-(6-Methoxy-1-naphthyl)ethan-1-one

Description

Nomenclature and Structural Isomerism of Methoxy (B1213986) Naphthyl Ethanones

Defining 1-(6-Methoxy-1-naphthyl)ethan-1-one and its Position Isomers

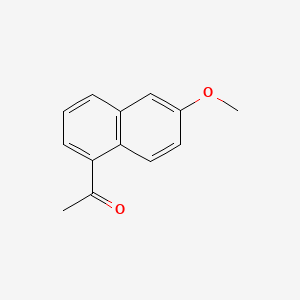

The compound This compound features a naphthalene (B1677914) skeleton where an acetyl group is attached at the C1 position and a methoxy group is located at the C6 position. ontosight.ai It is also known by the common name 6-methoxy-1-acetonaphthone. ontosight.ai Its molecular formula is C13H12O2. ontosight.ai

A notable positional isomer is 1-(6-Methoxy-2-naphthyl)ethan-1-one , where the acetyl group is shifted to the C2 position of the naphthalene ring, while the methoxy group remains at C6. This compound is also referred to as 2-acetyl-6-methoxynaphthalene (B28280) or 6'-methoxy-2'-acetonaphthone. pharmacompass.com

The structural differences between these two isomers are summarized in the table below:

| Property | This compound | 1-(6-Methoxy-2-naphthyl)ethan-1-one |

| IUPAC Name | 1-(6-methoxynaphthalen-1-yl)ethanone | 1-(6-methoxynaphthalen-2-yl)ethanone |

| Synonyms | 6-Methoxy-1-acetonaphthone | 2-Acetyl-6-methoxynaphthalene, 6'-Methoxy-2'-acetonaphthone |

| CAS Number | 58149-89-6 | 3900-45-6 |

| Molecular Formula | C13H12O2 | C13H12O2 |

| Molecular Weight | 200.23 g/mol | 200.23 g/mol |

| Structural Formula | A methoxy group at C6 and an acetyl group at C1 of the naphthalene ring. | A methoxy group at C6 and an acetyl group at C2 of the naphthalene ring. |

| Physical Properties | Melting Point: 108-109 ºC, Boiling Point: 155-160 ºC (0.4 mmHg) chemsynthesis.com |

Significance of Positional Isomerism in Reactivity and Synthesis Design

The seemingly subtle difference in the placement of the acetyl group between the C1 and C2 positions has profound implications for the reactivity of these isomers, a critical consideration in synthetic design. These differences arise from a combination of electronic and steric effects. amazonaws.comnih.gov

The methoxy group (-OCH3) is an electron-donating group, which influences the electron density of the naphthalene ring and can affect its reactivity. ontosight.ai Conversely, the acetyl group (-COCH3) is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. The interplay of these electronic effects, combined with the steric hindrance imposed by the bulky naphthalene ring system, dictates the regioselectivity and rate of chemical reactions.

For instance, in electrophilic aromatic substitution reactions, the position of the incoming electrophile will be directed by the combined influence of the activating methoxy group and the deactivating acetyl group. The steric bulk around the C1 position in this compound, due to the peri-hydrogen at the C8 position, can also influence the approach of reagents compared to the more accessible C2 position in its isomer.

A practical example of how positional isomerism dictates reaction outcomes can be seen in the Vilsmeier reaction of substituted tetralones, which are precursors to naphthalenes. Studies on 6-methoxy-1-tetralone (B92454) and 6-methoxy-2-tetralone (B1345760) show that they yield different products under the same reaction conditions, a direct consequence of the initial positioning of the keto group. ias.ac.in This highlights how the isomerism in the starting material is crucial for the outcome of a synthetic transformation.

Contextual Role as a Model System and Advanced Synthetic Intermediate

Beyond the fundamental interest in their structure and reactivity, methoxy naphthyl ethanones are valuable compounds in the toolkit of synthetic organic chemists.

This compound and its isomers serve as important intermediates in the synthesis of more complex and often biologically active molecules. For example, derivatives of naphthones have been investigated for their potential pharmacological properties. ontosight.ai The compound can act as a precursor for the synthesis of intricate molecules through various chemical transformations such as condensation reactions, cyclizations, and functional group interconversions. ontosight.ai

Furthermore, the unique optical properties of naphthone derivatives make them interesting for applications in material science, particularly in the development of organic electronics and photonics. ontosight.ai They can be used as building blocks to create compounds with specific optical absorption and emission characteristics. ontosight.ai

The utility of the isomeric 6-methoxy-2-substituted naphthalene core is well-established. For instance, 6-methoxy-2-naphthol (B1581671) is a key starting material in many synthetic sequences. orgsyn.org The related compound, 6-methoxy-1-tetralone, is a crucial intermediate in the total synthesis of steroids and other natural products. google.comresearchgate.net This underscores the importance of the 6-methoxynaphthalene scaffold, for which compounds like this compound are valuable building blocks.

In essence, the study of this compound and its isomers provides not only a platform for understanding the principles of isomerism and reactivity in aromatic systems but also offers practical routes to a diverse array of complex molecules with potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)12-5-3-4-10-8-11(15-2)6-7-13(10)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGUVQVDQWMMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206887 | |

| Record name | 1-(6-Methoxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58149-89-6 | |

| Record name | 1-Acetyl-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58149-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxy-1-naphthyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058149896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-Methoxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methoxy-1-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-METHOXY-1-NAPHTHYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48MK5PP3PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Naphthyl Ethanone Scaffolds

Synthetic Routes to 1-(6-Methoxy-1-naphthyl)ethan-1-one

The synthesis of this compound presents specific regiochemical challenges. The substitution pattern, with an acetyl group at the C1 position and a methoxy (B1213986) group at the C6 position, requires careful control over the synthetic strategy.

Regioselective Friedel-Crafts Acylation of Methoxy-Substituted Naphthalenes

The Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. organic-chemistry.org In the case of methoxy-substituted naphthalenes, the position of acylation is directed by the electronic and steric effects of the methoxy group and the naphthalene (B1677914) ring system. The starting material for the direct acylation to form a 6-methoxynaphthyl derivative would be 2-methoxynaphthalene (B124790).

The acylation of 2-methoxynaphthalene typically leads to a mixture of isomers. The electron-donating methoxy group activates the naphthalene ring towards electrophilic substitution, primarily at positions ortho and para to it that are also activated by the naphthalene system. For 2-methoxynaphthalene, the most reactive positions are C1, C6, and C8. The kinetically favored product is often the 1-acetyl-2-methoxynaphthalene (B1617039), while the thermodynamically more stable product is 2-acetyl-6-methoxynaphthalene (B28280). Achieving selective acylation at the C1 position while having a methoxy group at the C6 position (i.e., starting from 2-methoxynaphthalene to get 1-acetyl-6-methoxynaphthalene) through a one-step Friedel-Crafts reaction is challenging due to these competing factors. The reaction conditions, such as the choice of Lewis acid catalyst, solvent, and temperature, play a crucial role in determining the regiochemical outcome. For instance, the use of nitrobenzene (B124822) as a solvent tends to favor acylation at the 6-position, whereas carbon disulfide favors the 1-position. orgsyn.org However, this is in the context of forming 1-acetyl-2-methoxynaphthalene or 2-acetyl-6-methoxynaphthalene, not the target 1-acetyl-6-methoxynaphthalene.

Multi-step Organic Transformations Leading to the 1-Naphthyl Ethanone (B97240) Core

Given the challenges of direct regioselective acylation, multi-step synthetic sequences are often employed to achieve the desired 1,6-substitution pattern on the naphthalene core. libretexts.org One plausible approach involves starting from a precursor that already contains the 6-methoxy-1-substituted naphthalene skeleton.

A potential precursor is 6-methoxy-1-tetralone (B92454) , which can be synthesized via several methods, including the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid derivatives. chemicalbook.comchemicalbook.com A synthetic route from 6-methoxy-1-tetralone to the target compound could involve the following conceptual steps:

Aromatization: The tetralone ring can be converted to a naphthalene system. This can be achieved through dehydrogenation, for example, by treatment with a high-potential quinone like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) after initial functionalization at the 1-position. A patent for a related compound, (7-methoxy-1-naphthyl)acetonitrile, describes a similar dehydrogenation step. google.com

Introduction of the Acetyl Group: The acetyl group can be introduced either before or after the aromatization step. For instance, 6-methoxy-1-tetralone can undergo a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting alcohol and then aromatization. Alternatively, the synthesis can proceed through 6-methoxy-1-naphthoic acid . chemicalbook.com This acid can be converted to the corresponding acyl chloride, which can then be reacted with an organocadmium or organocuprate reagent (like dimethylcadmium (B1197958) or lithium dimethylcuprate) to furnish the desired ketone, this compound.

Analogous Synthetic Strategies for Related Methoxy Naphthyl Ethanones (e.g., 1-(6-Methoxy-2-naphthyl)ethan-1-one)

The synthesis of the isomeric compound, 1-(6-methoxy-2-naphthyl)ethan-1-one (also known as 2-acetyl-6-methoxynaphthalene), is well-documented and serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952).

Traditional Chemical Synthesis Approaches

The most common route to 2-acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions.

While acylation in solvents like carbon disulfide primarily yields 1-acetyl-2-methoxynaphthalene, using nitrobenzene as a solvent directs the acylation to the 6-position, affording the desired 2-acetyl-6-methoxynaphthalene. orgsyn.org Temperature control is critical; lower temperatures (below 0°C) favor the 1-acetylated product, while higher temperatures promote the formation of the 6-acetylated isomer, although this can also lead to increased formation of tarry by-products. orgsyn.org A patented procedure highlights that maintaining the reaction mixture at around 40°C for an extended period allows for the isomerization of the initially formed 1-acetyl-2-methoxynaphthalene to the more stable 2-acetyl-6-methoxynaphthalene, leading to a high yield of the desired product. google.com

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 2-acetyl-6-methoxynaphthalene | Reference |

| AlCl₃ | Acetyl chloride | Nitrobenzene | 10.5 - 13, then room temp. | Good, but not specified | orgsyn.org |

| AlCl₃ | Acetyl chloride | Nitrobenzene | 40 ± 5 | 84.9% (pure) | google.com |

An alternative to the direct Friedel-Crafts acylation is a two-step approach involving the formation of a naphthoyl chloride followed by reaction with an organometallic reagent. For the synthesis of 2-acetyl-6-methoxynaphthalene, this involves the reaction of 6-methoxy-2-naphthoyl chloride with a methylating organometallic reagent.

One documented method utilizes methylzinc iodide acting on 6-methoxy-2-naphthoyl chloride to produce 2-acetyl-6-methoxynaphthalene. orgsyn.org In general, the reaction of acyl chlorides with less reactive organometallic reagents, such as organocadmium compounds (e.g., dimethylcadmium) or Gilman reagents (lithium dialkylcuprates), is a well-established method for the synthesis of ketones. These reagents are preferred over more reactive Grignard or organolithium reagents, which tend to react further with the initially formed ketone to produce tertiary alcohols. The use of these less reactive organometallics allows the reaction to be stopped at the ketone stage.

Debromination and Rearrangement Pathways

The synthesis of α-arylpropanoic acids, such as Naproxen, from naphthyl ethanone precursors often involves strategic bromination and rearrangement steps. An industrial process for DL-Naproxen utilizes 2-propionyl-6-methoxynaphthalene as a starting material. google.com This process includes the formation of a ketal intermediate, followed by an α-bromination to yield a bromo ketal. This intermediate then undergoes a rearrangement reaction to form the desired product framework. google.com

Another synthetic route involves a Friedel-Crafts reaction between propionyl chloride and 1-chloro-2-methoxy-naphthalene. google.com The resulting 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone is then subjected to a sequence of reactions including ketalization, bromination, rearrangement, and finally, a hydrogenolysis step to remove the chlorine atom, yielding Naproxen. google.com

Biocatalytic Synthesis Methods for Chiral Precursors

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral precursors. rsc.org The advantages of using biocatalysts, such as enzymes, include high enantioselectivity and regioselectivity, and the ability to operate under mild temperature and pressure conditions. This mitigates issues like isomerization and rearrangement that can occur in conventional chemical processes. nih.gov

A notable example is the biocatalytic synthesis of (S)-naproxen using a genetically engineered (S)-selective arylmalonate decarboxylase (AMDase). rsc.org This optimized enzyme, immobilized on a robust acrylate (B77674) carrier, facilitates the conversion of naproxen malonate to (S)-naproxen with an enantiomeric excess (ee) of 99%. Despite product inhibition, the process is highly effective, achieving an isolated yield of 92% over five repetitive batches. rsc.org

Table 1: Kinetic Parameters of Immobilized AMDase for (S)-Naproxen Synthesis

| Parameter | Value |

|---|---|

| KM (Naproxen Malonate) | 22.1 ± 0.1 mM |

| Ki (Naproxen) | 26.3 ± 1.4 mM |

| Optimal Enantiomeric Excess (ee) | 99% |

| Isolated Yield (5 batches) | 92% |

Data sourced from a study on the reaction engineering of biocatalytic (S)-naproxen synthesis. rsc.org

Enzymatic Reduction of Ketone Functionality

A crucial step in many pharmaceutical syntheses is the stereoselective reduction of a ketone to a chiral alcohol. Enzymes, particularly ketoreductases, are highly efficient for this transformation. nih.gov For instance, an enzymatic process was developed for the asymmetric reduction of a ketoester to a key chiral intermediate, (R)-hydroxy ester, for a thrombin inhibitor, using the ketoreductase KRED1001. nih.gov

The development of biocatalysts through directed evolution has significantly expanded their applicability. In the manufacturing of the antidiabetic drug sitagliptin, a transaminase enzyme was engineered to convert a prositagliptin ketone into the required chiral amine. nih.gov This biocatalytic process replaced a rhodium-catalyzed asymmetric hydrogenation, offering a more efficient, economical, and environmentally sound method for large-scale production. nih.gov These examples highlight the potential of enzymatic reduction to create chiral centers from ketone functionalities, a method directly applicable to precursors like this compound.

Industrial-Scale Production and Optimization Methodologies for Related Compounds

The large-scale synthesis of pharmaceuticals derived from naphthyl ethanone scaffolds necessitates highly optimized and efficient production methods. Key strategies include asymmetric hydrogenation, continuous-flow processing, and advanced purification techniques.

Asymmetric Hydrogenation Utilizing Metal Catalysts

Asymmetric hydrogenation is a cornerstone of modern chiral synthesis. Ruthenium-based catalysts, particularly those with BINAP ligands, are highly effective for the synthesis of (S)-Naproxen from its unsaturated precursor, 2-(6-methoxy-2-naphthyl)propenoic acid. thieme-connect.deresearchgate.net Studies have shown that using a Ru(R)-BINAP₂ catalyst can lead to quantitative yields and high enantiomeric excesses. researchgate.net The reaction kinetics are significantly influenced by the solvent, with alcohols like methanol (B129727) accelerating the process. researchgate.net

Another approach utilizes a supported aqueous-phase catalyst (SAP-Ru-BINAP-4SO₃Na) for the hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid to naproxen, achieving a 70.0% ee under approximately 1350 psig of hydrogen pressure. researchgate.net For 1-naphthyl ketones specifically, an ansa-Ru(II) complex generated in situ has proven to be an effective catalyst for asymmetric transfer hydrogenation, yielding secondary 1-naphthyl alcohols with over 99.9% ee. researchgate.net

Table 2: Performance of Different Catalytic Systems for Naproxen Synthesis

| Catalyst System | Substrate | Product | Key Finding |

|---|---|---|---|

| Ru-MCM-41 with (R)-MAB | 2-(6-methoxy-2-naphthyl) propanal | (S)-Naproxen | Quantitative conversion in 90 minutes with ee close to 100%. researchgate.net |

| Ru(R)-BINAP₂ | α,β- or β,γ-unsaturated carboxylic acids | Saturated products | High enantiomeric excesses and quantitative yields. researchgate.net |

Continuous-Flow Reactor Implementations

Continuous-flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including improved safety, consistency, and scalability. mydrreddys.com This technology allows for the precise control of reaction parameters and can integrate multiple synthetic steps, reducing manual handling and processing time. mydrreddys.comscielo.br

The synthesis of APIs like Ibuprofen and Naproxen has been successfully adapted to continuous-flow systems. google.comresearchgate.net These reactors can be customized for specific reactions and enable rapid optimization of process parameters. mydrreddys.com By running several smaller reactors in parallel (a "numbering-up" approach), production can be scaled to meet industrial demand without the challenges associated with large-scale batch reactors. scielo.br

Advanced Crystallization and Purification Techniques for Intermediates

The purity of the final API is paramount, making the purification of intermediates a critical part of the manufacturing process. Advanced crystallization is a primary method for purifying Naproxen and its precursors. One process involves dissolving crude D,L-Naproxen in an aqueous alkaline solution, followed by acidification to a specific pH (e.g., 5.5-5.7) and heating (e.g., 83-85 °C) to precipitate the purified product, achieving purities over 99%. google.com Another method refines Naproxen by forming a salt with ammonia (B1221849) or an alkali metal hydroxide (B78521), crystallizing the salt, and then re-acidifying to obtain the purified acid. scispace.comgoogle.com

Beyond crystallization, countercurrent chromatography has proven to be an effective and economical method for separating and purifying key intermediates from synthetic mixtures. nih.gov In one study, a three-step reaction mixture for Naproxen synthesis was separated using a biphasic solvent system (n-hexane/ethyl acetate (B1210297)/methanol/water). This technique yielded three key intermediates with purities of 95.0%, 99.0%, and 98.0%, respectively, demonstrating its utility for isolating high-purity compounds from complex reaction matrices. nih.gov

Synthesis of Key Precursors for Naphthyl Ethanones

The synthesis of methoxy-substituted tetralones is a critical step in the construction of various complex organic molecules, including naphthyl ethanone scaffolds. Among these, 6-methoxy-1-tetralone is a particularly valuable intermediate. tandfonline.com Various synthetic strategies have been developed to produce these tetralones, often focusing on efficiency, yield, and regioselectivity.

One prominent method involves a palladium-catalyzed Heck reaction. tandfonline.com This approach utilizes the coupling of a substituted benzyl (B1604629) halide with an acrylate ester. For instance, the synthesis of 6-methoxy-1-tetralone begins with the reaction of 3-methoxybenzyl chloride and ethyl acrylate in the presence of a palladium acetate catalyst and tributylamine. This initial step yields a mixture of regioisomeric butenoates. tandfonline.com Subsequent catalytic hydrogenation of this mixture, followed by hydrolysis of the ester, produces the corresponding butanoic acid. The final and crucial step is the intramolecular cyclization of this acid, which can be effectively achieved using a reagent like polyphosphoric ester (PPE) in chloroform, to yield 6-methoxy-1-tetralone. tandfonline.com A notable aspect of this cyclization is the formation of a minor isomer, 8-methoxy-1-tetralone, which necessitates purification. tandfonline.com

An alternative and high-yielding approach employs Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) for the cyclization. chemicalbook.comchemicalbook.com In this method, a precursor such as methyl 4-(3-methoxyphenyl)butanoate is heated in the presence of Eaton's reagent to induce intramolecular acylation, affording 6-methoxy-1-tetralone in excellent yield after purification by column chromatography. chemicalbook.comchemicalbook.com

A one-pot synthesis method has also been developed, which offers the advantage of procedural simplicity and reduced reaction time. google.com This process starts with the Friedel-Crafts acylation of anisole (B1667542) with an appropriate acylating agent in the presence of a Lewis acid at a controlled low temperature to form an intermediate. google.com Without isolating this intermediate, the reaction temperature is elevated, promoting a second Friedel-Crafts alkylation (cyclization) to form the 6-methoxy-1-tetralone ring system. google.com Controlling the temperature during the initial acylation step is crucial to prevent the formation of undesired isomers. google.com

The following tables summarize the key findings and reaction parameters for different synthetic routes to 6-methoxy-1-tetralone.

Table 1: Heck Reaction and PPE Cyclization for 6-Methoxy-1-tetralone tandfonline.com

| Step | Reactants | Reagents/Catalyst | Conditions | Product | Overall Yield |

| 1 | 3-Methoxybenzyl chloride, Ethyl acrylate | Pd(OAc)₂, Tributylamine | 100°C, 9 h | Ethyl 4-(3-methoxyphenyl)butenoates | 85% |

| 2 | Ethyl 4-(3-methoxyphenyl)butenoates | H₂, Pd-C | 50 psi, Methanol | Ethyl 4-(3-methoxyphenyl)butanoate | - |

| 3 | Ethyl 4-(3-methoxyphenyl)butanoate | 6N KOH | - | 4-(3-Methoxyphenyl)butanoic acid | - |

| 4 | 4-(3-Methoxyphenyl)butanoic acid | PPE, CHCl₃ | Room Temperature, 7 h | 6-Methoxy-1-tetralone | 77.8% |

Table 2: Synthesis of 6-Methoxy-1-tetralone using Eaton's Reagent chemicalbook.comchemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent | Dichloroethane (DCE) | 75°C, 2 h | 6-Methoxy-1-tetralone | 91% |

Table 3: One-Pot Synthesis of 6-Methoxy-1-tetralone google.com

| Step | Reactants | Catalyst | Temperature | Key Feature |

| 1 (Acylation) | Anisole, Acylating Agent | Lewis Acid (e.g., AlCl₃) | -10 to 40°C | Formation of unisolated intermediate. |

| 2 (Cyclization) | Intermediate from Step 1 | Same Lewis Acid | 70 to 120°C | Intramolecular reaction to form the tetralone. |

Comprehensive Chemical Transformations and Reactivity Profiling

Reactions of the Ketone Functionality in Naphthyl Ethanones

The chemical behavior of 1-(6-methoxy-1-naphthyl)ethan-1-one is largely dictated by the presence of the ketone functional group and the methoxy-substituted naphthalene (B1677914) ring. The acetyl group's carbonyl functionality is a key site for a variety of chemical transformations. ontosight.ai

Oxidation Reactions

While specific studies detailing the direct oxidation of the ketone in this compound are not extensively documented in the provided results, the oxidation of similar methoxy-substituted naphthalene derivatives has been investigated. For instance, the aerobic oxidation of 2-methoxy-6-(1-methylethyl)naphthalene can yield the corresponding hydroperoxide, alcohol, and ketone. researchgate.net This suggests that under appropriate conditions, the acetyl group of this compound could potentially be oxidized, although the specific products of such a reaction would require further experimental validation.

Reduction Reactions to Corresponding Alcohols and Amines

The ketone functionality of this compound is readily susceptible to reduction, leading to the formation of the corresponding secondary alcohol, 1-(6-methoxy-1-naphthyl)ethanol, or, through reductive amination, the corresponding amine, 1-(6-methoxy-1-naphthyl)ethanamine.

Catalytic hydrogenation represents a common method for the reduction of ketones. While specific catalytic hydrogenation studies for this compound were not found in the search results, this technique is a standard procedure for this type of transformation. The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere to convert the carbonyl group to a hydroxyl group.

Hydride reducing agents are widely employed for the reduction of ketones to alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The choice of hydride reagent can influence the stereoselectivity of the reduction, particularly in cases where a chiral center is formed.

Condensation and Nucleophilic Addition Reactions

The carbonyl group in this compound is electrophilic and can undergo nucleophilic addition and condensation reactions with various nucleophiles. ontosight.ai

A notable condensation reaction is the formation of an oxime through the reaction of this compound with hydroxylamine (B1172632) (NH₂OH). orgsyn.org This reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The resulting product is this compound oxime. nih.gov

Cyanohydrin Synthesis

The acetyl group of this compound is susceptible to nucleophilic addition reactions. One such significant transformation is the formation of a cyanohydrin. This reaction involves the addition of a cyanide ion to the carbonyl carbon, leading to the formation of a new stereocenter and yielding 2-(6-methoxy-1-naphthyl)-2-hydroxypropanenitrile.

The synthesis can be achieved by treating the ketone with a source of cyanide, such as hydrogen cyanide (HCN) or an alkali metal cyanide like potassium cyanide (KCN), often in the presence of an acid catalyst. The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the cyanide ion.

Alternatively, silylcyanides, such as trimethylsilylcyanide (TMSCN), can be employed in the presence of a Lewis acid catalyst. This method offers a milder approach to cyanohydrin formation, affording the corresponding trimethylsilyl (B98337) ether protected cyanohydrin.

Enzymatic methods have also gained prominence for the asymmetric synthesis of cyanohydrins, offering high enantioselectivity. d-nb.info While specific enzymatic studies on this compound are not extensively documented, oxynitrilase enzymes are commonly used for the enantioselective addition of cyanide to carbonyl compounds. d-nb.info

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. chegg.comchegg.com this compound, possessing α-hydrogens on the acetyl group, can readily participate in this condensation as the ketone component.

In a typical Claisen-Schmidt reaction, an aromatic aldehyde is treated with this compound in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol. The base abstracts an α-hydrogen from the acetyl group of the naphthyl ketone, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically more stable conjugated system of the chalcone.

The resulting chalcone, a 1-(6-methoxy-1-naphthyl)-3-aryl-prop-2-en-1-one, possesses an extended π-system, which often imparts characteristic spectroscopic properties and potential biological activities. The nature of the substituent on the aromatic aldehyde can influence the reaction rate and the properties of the resulting chalcone.

Reactions of the Methoxy (B1213986) Group on the Naphthalene Core

Demethylation Studies

The methoxy group on the naphthalene core of this compound can be cleaved to yield the corresponding phenol (B47542), 1-(6-hydroxy-1-naphthyl)ethan-1-one. This demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents.

A standard method for demethylation involves treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion, liberating the phenol and methyl halide. Studies on the demethylation of 2-methoxynaphthalene (B124790) have shown that this reaction can be facilitated and accelerated by the use of phase-transfer catalysts. researchgate.net

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl methyl ethers. The reaction with BBr₃ is often performed at low temperatures and is known for its high efficiency.

Influence on Aromatic Reactivity

The methoxy group (-OCH₃) at the 6-position of the naphthalene ring significantly influences the reactivity of the aromatic system. As an electron-donating group, it activates the naphthalene core towards electrophilic aromatic substitution. ontosight.ai This activation is a consequence of the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. organicchemistrytutor.comyoutube.com This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

The activating nature of the methoxy group generally leads to faster reaction rates in electrophilic substitution reactions compared to an unsubstituted naphthalene ring. unizin.org Furthermore, the methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.comlibretexts.org

Reactivity of the Naphthalene Ring System

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the existing substituents: the activating methoxy group at the 6-position and the deactivating acetyl group at the 1-position.

The methoxy group, being a strong activating ortho, para-director, will direct incoming electrophiles to positions 5 and 7 (ortho to the methoxy group) and position 2 (para to the methoxy group, though this position is on the other ring). The acetyl group, on the other hand, is a deactivating meta-director. It deactivates the ring to which it is attached and would direct incoming electrophiles to positions 3 and 8 (meta to the acetyl group).

The powerful activating effect of the methoxy group generally dominates the directing effect. Therefore, electrophilic substitution is most likely to occur on the ring bearing the methoxy group. The positions ortho to the strongly activating methoxy group (positions 5 and 7) are the most probable sites for substitution. Steric hindrance from the peri-hydrogen at position 8 might slightly disfavor substitution at position 7 compared to position 5.

Thus, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the major products are expected to be the 5- and 7-substituted derivatives of this compound. The precise ratio of these isomers will depend on the specific reaction conditions and the nature of the electrophile.

Functionalization for Diverse Molecular Architectures

The strategic functionalization of this compound serves as a cornerstone for the synthesis of a wide array of complex molecular architectures. The presence of the reactive acetyl group, coupled with the electron-rich methoxy-substituted naphthalene ring, provides multiple avenues for chemical modification. These transformations are pivotal in the development of novel compounds with potential applications in medicinal chemistry and materials science. Key functionalization strategies include condensation reactions to form chalcones, which then act as versatile intermediates for the construction of various heterocyclic systems, and other direct modifications of the acetyl group.

The Claisen-Schmidt condensation is a prominent reaction for functionalizing this compound. orgsyn.org This base-catalyzed reaction involves the condensation of the ketone with an aromatic aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones. orgsyn.org These chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are valuable precursors for the synthesis of various heterocyclic compounds due to their dual reactivity at the carbonyl group and the β-carbon of the enone system. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.

The general scheme for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes is presented below:

Scheme 1: General synthesis of chalcones from this compound.

A variety of substituted aromatic aldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives. The specific substituents on the aromatic aldehyde can influence the reaction yield and the properties of the resulting chalcone.

Table 1: Synthesis of Chalcone Derivatives from this compound via Claisen-Schmidt Condensation

| Aldehyde Reactant | Base/Solvent | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | NaOH/Ethanol | (E)-1-(6-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Not specified | masterorganicchemistry.com |

| 4-Methoxybenzaldehyde | KOH/Methanol (B129727) | (E)-1-(6-methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Not specified | wikipedia.org |

| 4-Chlorobenzaldehyde | NaOH/Ethanol | (E)-3-(4-chlorophenyl)-1-(6-methoxynaphthalen-1-yl)prop-2-en-1-one | Not specified | masterorganicchemistry.com |

The chalcones derived from this compound are instrumental in the synthesis of five-membered heterocyclic rings like pyrazolines. Pyrazolines are dihydrogenated derivatives of pyrazole (B372694) and are known to exhibit a wide range of biological activities. The synthesis of pyrazolines is typically achieved through the cyclization of chalcones with hydrazine (B178648) hydrate, often in the presence of an acid catalyst like acetic acid. masterorganicchemistry.comwikipedia.org This reaction proceeds via a Michael addition of hydrazine to the enone system, followed by intramolecular cyclization and dehydration.

Scheme 2: General synthesis of pyrazolines from chalcones derived from this compound.

The reaction with substituted hydrazines can lead to N-substituted pyrazoline derivatives, further expanding the molecular diversity. For instance, the reaction with phenylhydrazine (B124118) yields N-phenylpyrazolines.

Table 2: Synthesis of Pyrazoline Derivatives from this compound-derived Chalcones

| Chalcone Precursor | Reagent | Product | Yield (%) | Reference |

| (E)-1-(6-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate, Acetic acid | 5-(6-methoxynaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | Not specified | masterorganicchemistry.com |

| (E)-1-(6-methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine hydrate, Acetic acid | 5-(6-methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Not specified | wikipedia.org |

| (E)-3-(4-chlorophenyl)-1-(6-methoxynaphthalen-1-yl)prop-2-en-1-one | Hydrazine hydrate, Acetic acid | 3-(4-chlorophenyl)-5-(6-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazole | Not specified | masterorganicchemistry.com |

Beyond the synthesis of pyrazolines, the acetyl group of this compound can undergo other important transformations, opening doors to different classes of compounds.

One such transformation is the formation of an oxime . The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding ketoxime, this compound oxime. researchgate.net Oximes are versatile intermediates in organic synthesis.

Scheme 3: Synthesis of this compound oxime.

The resulting oxime can then undergo a Beckmann rearrangement under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) to yield an N-substituted amide, specifically N-(6-methoxynaphthalen-1-yl)acetamide. wikipedia.orgorganic-chemistry.org This rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.

Scheme 4: Beckmann rearrangement of this compound oxime.

Another significant reaction is the Schmidt reaction , where the ketone reacts with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to also furnish the corresponding amide, N-(6-methoxynaphthalen-1-yl)acetamide. wikipedia.org This reaction provides an alternative route to the amide product obtained from the Beckmann rearrangement.

The Baeyer-Villiger oxidation offers a pathway to ester derivatives. In this reaction, the ketone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom between the carbonyl carbon and the adjacent naphthyl group, yielding 6-methoxy-1-naphthyl acetate. wikipedia.orgnih.gov The migratory aptitude of the naphthyl group being higher than the methyl group dictates the regioselectivity of this oxidation.

Scheme 5: Baeyer-Villiger oxidation of this compound.

These functionalization reactions highlight the versatility of this compound as a starting material for generating a diverse range of molecular architectures, which are of significant interest in various fields of chemical research.

Advanced Derivatization Strategies and Analog Synthesis

Synthesis of Ketone Derivatives

The carbonyl functionality of 1-(6-methoxy-1-naphthyl)ethan-1-one is a prime site for chemical transformation, enabling the synthesis of various ketone derivatives such as oximes and acetals.

Oximes are chemical compounds belonging to the imine family, characterized by the general formula RR'C=N-OH. nih.gov They are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). nih.govacs.org For a ketoxime like that derived from this compound, the reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon.

The general synthesis is straightforward and can be performed under mild conditions. acs.org For instance, a common procedure involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent like methanol (B129727). libretexts.org The reaction initially occurs at 0 °C and is then allowed to proceed at room temperature. libretexts.org More advanced methods aim to improve yields and reduce reaction times, such as performing the reaction under solvent-free conditions with zinc oxide or using sonication in ethanol. acs.org

The resulting oxime of this compound can serve as a crucial intermediate for further synthesis, such as the formation of 1,2,4-triazole (B32235) derivatives through 1,3-dipolar cycloaddition reactions.

Table 1: Synthesis of Oxime Derivatives from Ketones This table is representative of the general synthesis method.

| Reactant | Reagent | Conditions | Product Type |

|---|

The conversion of a prochiral ketone, such as this compound, into a chiral acetal (B89532) is a key strategy for inducing asymmetry in a molecule. This is typically achieved by reacting the ketone with a chiral diol in the presence of an acid catalyst. The resulting acetal, being chiral, can influence the stereochemical outcome of subsequent reactions.

While the primary application of chiral induction in ketones often involves asymmetric reduction to chiral alcohols, the formation of cyclic acetals from naphthalene (B1677914) derivatives has been a subject of stereochemical studies. wikipedia.orgnih.govrsc.org For example, research on the anodic oxidation of naphthalene derivatives has utilized a stereochemical approach to understand the formation of cyclic acetals. rsc.org In one study, the anodic oxidation of (1′S,3′R)-1-(3′-hydroxy-1′-methylbutoxy)-4-methylnaphthalene was used to investigate intramolecular versus intermolecular radical addition pathways during acetal formation. rsc.org This highlights how the rigid structure of the naphthalene system can be exploited to study and control stereochemistry through acetal intermediates. This principle can be applied to this compound to create a chiral environment around the former carbonyl carbon, thereby directing further diastereoselective reactions.

Formation of Hybrid Molecules and Heterocyclic Systems

The this compound scaffold is a versatile building block for constructing more elaborate molecular architectures, including various heterocyclic systems that are of significant interest in medicinal chemistry.

Triazoles are five-membered heterocyclic compounds with three nitrogen atoms, and their derivatives are important in medicinal chemistry. acs.org Several synthetic routes can produce triazole derivatives from ketone precursors. One efficient, one-pot protocol involves the reaction of an aromatic ketone with 5-methyl-1H-s-triazole-3-thiol in refluxing acetic acid with a catalytic amount of sulfuric acid. mdpi.comrsc.org Another modern approach utilizes a nanocatalyst system for the rapid synthesis of 1,2,3-triazole derivatives through a click reaction. ontosight.ai

Furthermore, 1,2,4-triazoles can be synthesized from oxime derivatives. A 1,3-dipolar cycloaddition reaction between an oxime and a hydrazonoyl hydrochloride, using a base like triethylamine, can yield 1,3,5-trisubstituted 1,2,4-triazoles. This demonstrates a multi-step pathway from the parent ketone to a complex heterocyclic system.

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from precursors that can be derived from ethane-1-one structures. A common method involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. ncats.io The resulting 5-aryl-1,3,4-thiadiazole-2-amine can be further functionalized. ncats.io

In a different approach, thiosemicarbazide can be reacted with an aryl isothiocyanate to produce thiosemicarbazides, which are then cyclized to form the thiadiazole ring. wikipedia.org Research has described the synthesis of various N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides, which have shown biological activity. nih.gov Although these syntheses may not start directly from this compound, the underlying chemical transformations are applicable to derivatives of this precursor.

Table 2: Representative Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives This table illustrates a general synthetic pathway.

| Starting Material | Reagents | Key Step | Product |

|---|

The synthesis of dihydronaphthalene derivatives often utilizes building blocks that are structurally related to this compound. A notable precursor is 6-methoxy-1-tetralone (B92454), which shares the same core methoxy-naphthalene structure. wikipedia.org

A new series of dihydronaphthalene derivatives has been synthesized starting from 6-methoxy-1-tetralone. wikipedia.org The process involved converting the tetralone to its corresponding hydrazine (B178648) derivative. This intermediate was then reacted with aryl isothiocyanates to yield thiosemicarbazides, which were subsequently cyclized with ethyl chloroacetate (B1199739) to produce thiazolidinone derivatives attached to the dihydronaphthalene core. wikipedia.org This strategy demonstrates how the 6-methoxy-naphthalene framework can be used to construct complex heterocyclic systems. General methods for synthesizing aryldihydronaphthalenes (ADHNs) also include intramolecular Diels-Alder reactions and Mizoroki-Heck reactions, showcasing the versatility of naphthalene-based precursors in organic synthesis. sielc.com

Indanone Derivatives through Annulation Reactions

Indanones are significant structural motifs present in numerous natural products and pharmaceutical agents. nih.gov The synthesis of 1-indanone (B140024) derivatives can be achieved through various methods, most notably intramolecular Friedel–Crafts reactions of arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.org For instance, the cyclization of 3-arylpropionic acids using a condensing agent like polyphosphoric acid or via the formation of an acyl chloride followed by treatment with a Lewis acid is a common route. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, represent a powerful strategy for constructing fused- and spirocyclic frameworks from 1-indanone precursors. nih.govresearchgate.net Recent advancements have focused on transition-metal-catalyzed reactions to achieve these transformations. nih.gov While direct annulation from this compound is specific, the general principles of indanone synthesis can be applied. A hypothetical route could involve the conversion of the starting ketone into a suitable arylpropionic acid derivative, which could then undergo intramolecular cyclization to yield a benzannulated indanone structure fused to the naphthalene system.

Table 1: General Strategies for 1-Indanone Synthesis

| Starting Material | Reaction Type | Key Reagents | Ref |

|---|---|---|---|

| Arylpropionic Acids | Intramolecular Friedel–Crafts Acylation | Polyphosphoric Acid (PPA), Eaton's Reagent | beilstein-journals.org |

| Benzoic Acids | One-pot Acylation/Friedel–Crafts Alkylation | Thionyl Chloride, Ethylene, AlCl₃ | beilstein-journals.org |

| Unsaturated Aryl Iodides | Palladium-Catalyzed Carbonylative Cyclization | Pd Catalyst, CO | organic-chemistry.org |

These established methods for synthesizing indanones provide a blueprint for creating novel derivatives from this compound, opening avenues for exploring new chemical space. beilstein-journals.orgorganic-chemistry.org

Quinoline (B57606) Derivatives from Related Precursors

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, with some quinolinequinones acting as substrates for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many tumor cells. nih.gov The synthesis of novel quinoline derivatives often starts from substituted anilines or existing quinoline systems. For example, 7-aminoquinoline-5,8-diones can be prepared from 8-hydroxy-2-methylquinoline. nih.gov

A versatile, one-pot methodology for synthesizing new naphthoate derivatives bearing quinoline moieties involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of an alcohol. nih.gov This process proceeds through a sequential addition/oxidation mechanism, where the alcohol acts as both a solvent and a nucleophile. nih.gov

To generate quinoline derivatives from this compound, a multi-step synthetic sequence would be necessary. This could involve initial functionalization of the naphthalene ring, such as nitration, followed by reduction to an amine. Subsequent reaction with a suitable three-carbon synthon, as in the Combes or Doebner-von Miller quinoline synthesis, could then afford the desired heterocyclic core. The methoxy (B1213986) group on the naphthalene ring would influence the regioselectivity of these electrophilic substitution reactions.

Table 2: Synthetic Approaches to Quinoline Derivatives

| Precursor Type | Reaction Name/Type | Description | Ref |

|---|---|---|---|

| 8-Hydroxyquinolines | Nitration/Reduction | Synthesis of 7-amino-8-hydroxyquinolines as key intermediates. nih.gov | nih.gov |

| Acenaphthoquinone | Sequential Addition/Oxidation | Reaction with 1,3-diketones to form naphthoates with heterocyclic moieties. nih.gov | nih.gov |

Asymmetric Synthesis of Chiral Analogs from Ketone Precursors

The asymmetric synthesis of chiral molecules is of paramount importance in drug discovery. Organocatalysis has emerged as a powerful tool for constructing complex chiral scaffolds. A novel approach for synthesizing chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds utilizes an organocatalytic [4+2] cycloaddition. nih.gov This type of reaction demonstrates how ketone-like precursors (in this case, methyleneindolinones) can be reacted with a 1,4-dipole synthon in the presence of a chiral secondary amine catalyst to produce spirocyclic products with high diastereo- and enantioselectivity. nih.gov

Adapting this strategy to a ketone precursor like this compound would likely involve its conversion to an α,β-unsaturated derivative. This Michael acceptor could then participate in an asymmetric conjugate addition or a [4+2] cycloaddition with a suitable nucleophile or diene, guided by a chiral catalyst, to generate chiral analogs. The synthesis of the anti-inflammatory drug Nabumetone, a close structural relative, often involves the reduction of an enone intermediate, 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, which highlights the importance of ketone and enone precursors in this chemical family. google.comchemicalbook.com

Synthesis of Ester Derivatives (e.g., Aminoacyloxyalkyl Esters for structural studies)

Ester and amide derivatives are frequently synthesized to modify the physicochemical properties of a parent molecule or to serve as prodrugs. A common and efficient method for forming an amide bond is the N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between a carboxylic acid and an amine. mdpi.com This method was successfully used to synthesize an amide derivative of Naproxen (B1676952), which is 2-(6-methoxynaphthalen-2-yl)propanamide, a compound structurally very similar to the title ketone. mdpi.com

To synthesize ester derivatives from this compound, the ketone functionality would first need to be reduced to a secondary alcohol. This can be readily achieved using reducing agents like sodium borohydride (B1222165). The resulting 1-(6-methoxy-1-naphthyl)ethan-1-ol could then be esterified with a variety of carboxylic acids, including amino acids, to form the desired ester derivatives. For the synthesis of aminoacyloxyalkyl esters, the alcohol would be reacted with an N-protected amino acid in the presence of a coupling agent like DCC, followed by deprotection of the amino group. These derivatives are valuable for structural studies and for exploring structure-activity relationships. The synthesis of poly(ester amide)s (PEAs) through polycondensation reactions of diamide (B1670390) diol monomers with acids further illustrates the broad applicability of ester and amide bond formation in creating complex functional materials. researchgate.net

Table 3: Amide Synthesis from a Related Precursor

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Ref |

|---|

Exploration of Chalcone (B49325) Analogues and their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids with a wide range of biological activities. nih.gov They are classically synthesized via a Claisen-Schmidt (aldol) condensation between an acetophenone (B1666503) and an aromatic aldehyde. nih.gov This reaction can be catalyzed by either an acid or a base. nih.gov

This compound is a substituted acetophenone and is therefore an ideal starting material for the synthesis of a library of novel chalcone analogues. The general synthetic procedure involves stirring the ketone with a substituted benzaldehyde (B42025) in a solvent like methanol or ethanol, followed by the slow addition of an aqueous base solution (e.g., NaOH or KOH). nih.gov Alternatively, acid catalysis with reagents like sulfuric acid can be employed. nih.gov The reaction mixture is typically stirred overnight, and the resulting chalcone product often precipitates from the solution and can be purified by crystallization. nih.gov

This strategy allows for significant molecular diversity, as a wide variety of commercially available or synthetically accessible aromatic and heteroaromatic aldehydes can be used. The properties of the resulting chalcones can be fine-tuned by the choice of substituents on the aldehyde ring.

Table 4: General Synthesis of Chalcone Analogues

| Ketone Precursor | Aldehyde Component | Catalyst | General Product Structure | Ref |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The complete structural assignment of 1-(6-methoxy-1-naphthyl)ethan-1-one relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and types of protons. For this compound, distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the acetyl methyl protons are expected. The aromatic region would show a complex pattern of splitting due to spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the carbonyl carbon of the acetyl group, the carbons of the naphthalene ring (both protonated and quaternary), the methoxy carbon, and the acetyl methyl carbon. The chemical shift of the methoxy carbon is particularly indicative and typically appears around 55-56 ppm in such aromatic systems.

While specific, experimentally verified spectral data for this exact compound is not publicly available in the searched literature, the expected chemical shifts can be predicted based on its known structure and data from analogous compounds.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Atom Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Acetyl | -CH₃ | ~2.7 | Singlet, deshielded by the adjacent carbonyl group. |

| Methoxy | -OCH₃ | ~4.0 | Singlet. |

| Naphthalene Ring | Ar-H | 7.2 - 8.5 | Multiple signals (doublets, triplets, or multiplets) due to complex spin-spin coupling. |

| Acetyl | C=O | >195 | Carbonyl carbon, typically appears far downfield. |

| Naphthalene Ring | Ar-C | 100 - 140 | Multiple signals for both protonated and quaternary carbons. |

| Methoxy | -OCH₃ | ~55.9 | Typical value for an aromatic methoxy carbon. |

| Acetyl | -CH₃ | ~27 | Aliphatic carbon signal. |

2D NMR: To unambiguously assign these signals, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, which is crucial for tracing the connectivity of protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for identifying quaternary carbons and piecing together the molecular fragments, for instance, by showing a correlation from the acetyl protons (~2.7 ppm) to the carbonyl carbon (>195 ppm) and the C1 carbon of the naphthalene ring.

The conformation of this compound, particularly the orientation of the acetyl group relative to the naphthalene ring, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net The rotation around the single bond connecting the acetyl group's carbonyl carbon and the C1 position of the naphthalene ring is a key conformational feature.

A NOESY experiment detects spatial proximity between protons. A cross-peak between the acetyl methyl protons and the proton at the C8 position of the naphthalene ring (the peri-proton) would indicate a conformation where these groups are close in space. The intensity of this NOE signal can provide quantitative information about the average distance and the conformational equilibrium of the molecule in solution. researchgate.net Similarly, the orientation of the methoxy group can be confirmed by observing NOE correlations between its protons and adjacent aromatic protons on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the unique elemental formula. For this compound, with the molecular formula C₁₃H₁₂O₂, the calculated monoisotopic mass is 200.08373 u. ncats.io Experimental determination of a mass very close to this value by HRMS would unequivocally confirm the compound's elemental composition, distinguishing it from any isomers or other compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. The key fragmentation pathways for this compound are predicted based on the stability of the resulting ions.

Predicted Key MS Fragmentation

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 185 | [C₁₂H₉O₂]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group (M-15). This is a common fragmentation for methyl ketones. |

| 157 | [C₁₁H₉O]⁺ | Alpha-cleavage with loss of the acetyl radical (•COCH₃) (M-43). This results in a stable naphthyl-type cation. |

| 43 | [CH₃CO]⁺ | Formation of the acylium ion, which is highly stable and often observed as a prominent peak for methyl ketones. |

The presence of these specific fragments—particularly the molecular ion at m/z 200, the [M-15]⁺ peak at m/z 185, and the strong acylium ion peak at m/z 43—would provide strong evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wiley.comnih.govysu.edu In a research setting, GC-MS is routinely used to assess the purity of a synthesized sample of this compound.

The sample is injected into the GC, where it is vaporized and travels through a long capillary column. ysu.edu Components of the sample are separated based on their boiling points and interactions with the column's stationary phase. For this compound, a single sharp peak eluting at a characteristic retention time would indicate a high degree of purity. As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The obtained spectrum can be compared with a library of known spectra or with the expected fragmentation pattern to confirm the identity of the compound in the peak. researchgate.net This dual confirmation of retention time and mass spectrum makes GC-MS a highly reliable method for identity and purity analysis in a research context. wiley.comshimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a molecule is unique and can serve as a "fingerprint" for identification. docbrown.infonist.gov

For "this compound", the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The key vibrational modes expected are:

C=O Stretch: A strong absorption band is anticipated in the region of 1680-1660 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the ketone.

C-O-C Stretch: The methoxy group (-OCH₃) would show characteristic stretching vibrations for the C-O-C bond, typically appearing in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Aromatic C=C Stretch: The naphthalene ring will display several absorption bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic system.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl methyl group will appear just below 3000 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edusemanticscholar.org This method provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. carleton.educam.ac.uk For "this compound" and its derivatives, obtaining suitable single crystals is a critical first step, often achieved through slow evaporation of a saturated solution. semanticscholar.org

The diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure). researchgate.net For instance, a derivative, (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, was found to crystallize in the monoclinic system with the space group P2/c. researchgate.net Another related compound, 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene, crystallized in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The study of such derivatives provides insight into how changes in the molecular structure can affect the crystal packing. scispace.com

Once the crystal structure is solved, a detailed geometric analysis of the molecule can be performed. carleton.edu This includes the precise measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle between two planes defined by four atoms).

For "this compound", this analysis would provide exact values for:

The C=O and C-C bond lengths of the acetyl group.

The C-O and C-C bond lengths of the methoxy group.

The bond lengths and angles within the naphthalene ring system, which can reveal the degree of aromaticity and any strain imposed by the substituents.

The torsion angle between the plane of the acetyl group and the plane of the naphthalene ring, which is a key conformational feature.

These parameters are crucial for understanding the molecule's stereochemistry and electronic properties. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. d-nb.info These non-covalent forces, although weaker than covalent bonds, play a critical role in the stability and physical properties of the crystal. nih.gov

For "this compound", the analysis of crystal packing would focus on identifying and characterizing interactions such as:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···O hydrogen bonds may exist between the hydrogen atoms of the naphthalene ring or the methyl group and the oxygen atoms of the carbonyl or methoxy groups of neighboring molecules. researchgate.netnih.gov

π-π Stacking: The planar naphthalene rings can stack on top of each other, leading to attractive π-π interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the strength of the interaction.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the properties of the analyte and the goals of the analysis, whether for quantification or for purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds like "this compound" which are not easily volatilized.

Analytical HPLC: In analytical HPLC, the goal is to identify and quantify the components of a sample. A small amount of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

For "this compound", a reverse-phase (RP) HPLC method is often employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com A UV detector is commonly used for detection, as the naphthalene ring system is strongly UV-absorbing. sigmaaldrich.com

Preparative HPLC: When the goal is to isolate and purify a specific compound from a mixture, preparative HPLC is used. sielc.comsielc.comsielc.com This technique is conceptually similar to analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads. This method is scalable and can be used for the isolation of impurities or for the purification of the target compound for further studies. sielc.comsielc.comsielc.com

A typical HPLC method for the analysis of "this compound" might involve the following conditions:

| Parameter | Value |

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) sielc.com |

| Flow Rate | ~1 mL/min sigmaaldrich.com |

| Detection | UV at a specific wavelength (e.g., 230 nm) sigmaaldrich.com |

| Column Temperature | 25 °C sigmaaldrich.com |

For mass spectrometry (MS) compatible applications, volatile mobile phase modifiers like formic acid are used instead of phosphoric acid. sielc.comsielc.comsielc.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, yielding information about energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the electron density, DFT can accurately model bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Illustrative Geometric Parameters from DFT Calculations The following table represents typical data that would be generated from a DFT geometry optimization. The values are for illustrative purposes and are not from a published study on this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (naphthalene) | ~1.36 - 1.42 | |

| C-O (methoxy) | ~1.37 | |

| C=O (acetyl) | ~1.23 | |

| **Bond Angles (°) ** | ||

| C-C-C (naphthalene) | ~120 | |

| C-O-C (methoxy) | ~118 | |

| C-C=O (acetyl) | ~121 | |

| Dihedral Angles (°) | ||

| C-C-O-C (methoxy) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. For 1-(6-Methoxy-1-naphthyl)ethan-1-one, the electron-donating methoxy (B1213986) group and the naphthalene (B1677914) ring system would significantly influence the energies of these frontier orbitals.

Illustrative Frontier Orbital Energies This table demonstrates the kind of data obtained from a HOMO-LUMO analysis. The values are hypothetical examples.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. For this compound, the key rotatable bonds are those connecting the methoxy and acetyl groups to the naphthalene ring. A Potential Energy Surface (PES) is a theoretical map that plots the molecule's energy as a function of one or more of these rotational angles.

By calculating the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points). This information is crucial for understanding the molecule's flexibility and the distribution of its conformers at a given temperature. While a specific PES for this compound is not available in the reviewed literature, the methodology is a standard computational approach for such molecules.

Theoretical Studies of Intermolecular Interactions

The way a molecule interacts with its neighbors determines its physical properties, such as its melting and boiling points, as well as its behavior in a biological or material context. Theoretical studies can quantify these non-covalent interactions.